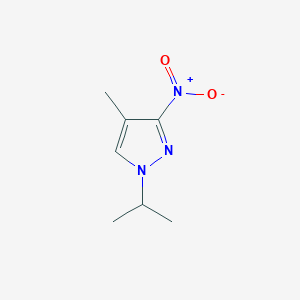

1-isopropyl-4-methyl-3-nitro-1H-pyrazole

Description

This article provides a focused examination of the chemical compound 1-isopropyl-4-methyl-3-nitro-1H-pyrazole, situated within the broader context of pyrazole (B372694) chemistry. The content adheres to a structured exploration of its research significance, structural attributes, academic objectives, and the historical foundations of its chemical class.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-nitro-1-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5(2)9-4-6(3)7(8-9)10(11)12/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGCAHBOIVIEFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1[N+](=O)[O-])C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001248839 | |

| Record name | 4-Methyl-1-(1-methylethyl)-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001248839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245773-19-6 | |

| Record name | 4-Methyl-1-(1-methylethyl)-3-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245773-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1-(1-methylethyl)-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001248839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Isopropyl 4 Methyl 3 Nitro 1h Pyrazole

De Novo Synthesis Approaches to the 1H-Pyrazole Core

The foundational step in creating complex pyrazole (B372694) derivatives is the formation of the heterocyclic ring itself. These methods focus on constructing the 1-isopropyl-4-methyl-1H-pyrazole scaffold, which serves as the immediate precursor to the final nitrated compound.

The most established and versatile method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govyoutube.com This reaction, often referred to as the Knorr pyrazole synthesis, forms the pyrazole ring in a single, efficient step. The reaction involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Another significant pathway involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes. nih.gov In this approach, a diazoalkane acts as the 1,3-dipole, which reacts with a dipolarophile (the alkyne) to form the five-membered ring. The regioselectivity of this reaction can be influenced by the electronic nature of the substituents on both reactants. nih.gov More recently, cycloadditions using tosylhydrazones and nitroalkenes have been developed, offering a route to highly substituted pyrazoles under mild conditions. rsc.org

To synthesize the specific 1-isopropyl-4-methyl-1H-pyrazole core, the substituents must be present on the starting materials for the cyclization reaction.

Isopropyl Group: The N1-isopropyl group is typically introduced by using isopropylhydrazine as the hydrazine component in the Knorr synthesis.

Methyl Group: The C4-methyl group is incorporated by selecting a 1,3-dicarbonyl compound that is appropriately substituted at the C2 position (which becomes C4 of the pyrazole). A suitable precursor would be 3-methyl-2,4-pentanedione.

Nitro Group: While direct incorporation of a nitro group during the initial cyclization is possible through specialized routes like cycloaddition with nitroalkenes, the more common and strategically sound approach is to introduce the nitro group in a subsequent step via electrophilic substitution on the pre-formed 1-isopropyl-4-methyl-1H-pyrazole ring. rsc.orgnih.gov This post-synthetic functionalization is detailed in section 2.2.

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. nih.govresearchgate.net The synthesis of the pyrazole core has benefited significantly from these advancements, moving away from harsh conditions and hazardous solvents. tandfonline.com

Catalyst-mediated approaches enhance reaction rates and yields. Nano-catalysts, such as nano-ZnO and cobalt oxide, have been employed to facilitate the cyclocondensation reaction, often providing excellent yields in shorter reaction times. nih.govpharmacognosyjournal.net Homogeneous catalysts, including copper triflate and various Lewis acids like Yb(OTf)₃, are also effective. nih.govnih.gov

Green chemistry principles are applied through the use of alternative energy sources and eco-friendly solvents. nih.govpharmacognosyjournal.net Microwave irradiation has emerged as a powerful tool, significantly accelerating reaction times compared to conventional heating. nih.gov The use of green solvents like water, ethanol (B145695), or solvent-free conditions in the presence of an ionic salt like tetrabutylammonium (B224687) bromide (TBAB) further reduces the environmental impact of pyrazole synthesis. tandfonline.comnih.gov

Table 1: Examples of Catalyst-Mediated and Green Synthetic Routes for Pyrazole Core Synthesis

| Catalyst/Condition | Starting Materials | Solvent | Advantages | Reference(s) |

|---|---|---|---|---|

| Nano Cobalt Oxide | α,β-diketones, Phenylhydrazine | Green Solvent | Excellent yields, short reaction time (minutes) | pharmacognosyjournal.net |

| Tetrabutylammonium Bromide (TBAB) | Isocyanides, Dialkyl acetylenedicarboxylates | Solvent-free | Environment-friendly, good yields (75-86%), recyclable medium | tandfonline.com |

| l-tyrosine | Acetoacetic ester, Hydrazine, Aldehydes, Malononitrile | H₂O–ethanol | Microwave-assisted, eco-friendly solvent | nih.gov |

| Iodine | 1,3-dicarbonyls, Hydrazines | N/A | Metal-free, mild conditions | mdpi.com |

| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | N/A | Green protocol, excellent yield (95%), short reaction time | nih.gov |

Post-Synthetic Functionalization of Pyrazole Scaffolds

Once the 1-isopropyl-4-methyl-1H-pyrazole core is synthesized, the final step is the introduction of the nitro group. This is achieved through electrophilic aromatic substitution, where the regioselectivity is crucial for obtaining the desired 3-nitro isomer.

The nitration of a substituted pyrazole ring is a complex process governed by the electronic and steric effects of the existing substituents. For 1-isopropyl-4-methyl-1H-pyrazole, the C4 position, typically the most reactive site for electrophilic attack, is already blocked by a methyl group. cdnsciencepub.com The N1-isopropyl and C4-methyl groups are both electron-donating, which activates the ring towards substitution.

The directing influence of the N1-substituent generally favors substitution at the C5 position. However, the steric hindrance from the bulky N1-isopropyl group, combined with the adjacent C4-methyl group, can impede attack at C5. Consequently, the electrophilic nitrating agent is directed to the next most favorable, sterically accessible position, which is C3.

An important mechanism for the nitration of pyrazoles involves initial N-nitration to form an N-nitropyrazole intermediate, followed by an acid-catalyzed rearrangement that transfers the nitro group to a carbon atom on the ring, often yielding 3-nitro or 4-nitropyrazoles. nih.gov

The choice of nitrating agent and reaction conditions is paramount for controlling the outcome and achieving regioselectivity. A variety of reagents have been developed for the nitration of pyrazole and its derivatives.

The classical nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). This potent system generates the nitronium ion (NO₂⁺) in situ and is effective for nitrating deactivated rings, though it can be harsh. nih.gov A milder and commonly used alternative is acetyl nitrate, prepared from nitric acid and acetic anhydride (B1165640) (Ac₂O). rsc.org This reagent can favor different regiochemical outcomes compared to mixed acid, sometimes allowing for nitration of the free base rather than the protonated pyrazole conjugate acid. cdnsciencepub.com

Other powerful nitrating systems include fuming nitric acid, often used with oleum, for introducing multiple nitro groups. nih.gov In recent years, novel N-nitro compounds, such as 5-methyl-1,3-dinitro-1H-pyrazole, have been developed as highly effective and controllable nitrating reagents that can function under mild conditions with the aid of a Lewis acid catalyst. nih.gov

Table 2: Common Nitrating Agents and Conditions for Pyrazole Nitration

| Nitrating Agent | Typical Conditions | Comments | Reference(s) |

|---|---|---|---|

| HNO₃ / H₂SO₄ | 0°C to 100°C | Standard "mixed acid"; powerful but can be harsh. | nih.govrsc.org |

| HNO₃ / Ac₂O (Acetyl Nitrate) | Ice bath to room temp. | Milder than mixed acid; can provide different regioselectivity. | nih.govrsc.org |

| Fuming HNO₃ / Fuming H₂SO₄ | Room temperature | Used for less reactive substrates or multiple nitrations. | nih.gov |

| N-Nitropyrazoles | Lewis acid catalyst (e.g., Yb(OTf)₃), MeCN or HFIP solvent, 80°C | Modern, controllable reagent with good functional group tolerance. | nih.gov |

| Fuming HNO₃ | N/A | Can be used for additional nitrations on already substituted rings. | mdpi.com |

Regioselective Nitration of Pyrazole Derivatives Towards the 3-Nitro Position.

Mechanistic Aspects of Regioselectivity

The regiochemical outcome of pyrazole synthesis, particularly in classic cyclocondensation reactions, is governed by the interplay of steric and electronic effects of the reactants and the specific reaction conditions employed. nih.govacs.org The formation of a 1,3,4-trisubstituted pyrazole like the target compound typically involves the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound or a synthetic equivalent. wikipedia.orgnih.gov

In the synthesis of 1-isopropyl-4-methyl-3-nitro-1H-pyrazole, the primary challenge is to ensure the isopropyl group attaches to the N-1 position and not the N-2 position, and that the nitro and methyl groups are correctly placed at C-3 and C-4, respectively. The reaction of isopropylhydrazine with a precursor like 3-methyl-2-nitro-1,3-dicarbonyl compound would be the key step. The initial nucleophilic attack can occur at either carbonyl group. Generally, the less sterically hindered carbonyl group is attacked first by the more nucleophilic nitrogen of the hydrazine (the NH2 group). Subsequent cyclization and dehydration lead to the pyrazole ring.

The regioselectivity can be influenced by the reaction medium. For instance, studies on related pyrazoles have shown that using arylhydrazine hydrochlorides can favor the formation of the 1,3-regioisomer, whereas the corresponding free hydrazine base may lead to the 1,5-regioisomer. nih.gov This is attributed to the protonation state of the hydrazine and its influence on the nucleophilicity of the two nitrogen atoms. The mechanism often proceeds through a stepwise cycloaddition. researchgate.net Advanced techniques such as 2D-NMR and DFT (Density Functional Theory) calculations are often employed to confirm the regioselectivity of such transformations and to analyze the transition states, which can reveal that one regioisomer is both kinetically and thermodynamically favored over the other. rsc.org For this compound, the electronic-withdrawing nature of the nitro group and the steric bulk of the isopropyl group are the dominant factors controlling the final isomeric structure.

Alkylation Strategies for 1-Isopropyl and 4-Methyl Positions

Achieving the desired substitution pattern can be accomplished either by starting with appropriately substituted precursors or by functionalizing a pre-formed pyrazole ring.

The introduction of the isopropyl group at the N-1 position is a critical step that can be approached in several ways.

Cyclocondensation with Isopropylhydrazine: The most direct method involves the Knorr-type condensation of isopropylhydrazine with a suitable 1,3-dicarbonyl precursor that already contains the 4-methyl and 3-nitro functionalities. wikipedia.orgnih.gov This approach integrates the N-1 substituent in the initial ring-forming step.

Direct N-Alkylation: An alternative route begins with a pre-formed 4-methyl-3-nitro-1H-pyrazole. The N-H proton of this pyrazole can be removed by a base (e.g., K2CO3, NaH), followed by nucleophilic substitution with an isopropyl electrophile like 2-bromopropane (B125204) or isopropyl iodide. semanticscholar.org

Acid-Catalyzed Alkylation: A newer method involves the N-alkylation using trichloroacetimidate (B1259523) electrophiles, such as isopropyl trichloroacetimidate, under Brønsted acid catalysis (e.g., camphorsulfonic acid). semanticscholar.orgmdpi.com These reactions often show a high degree of regioselectivity, favoring alkylation at the sterically less hindered nitrogen atom, which would be the N-1 position in a 3-substituted pyrazole. semanticscholar.org

Enzymatic Alkylation: For unparalleled regioselectivity, biocatalytic methods have been developed. Engineered enzymes, such as modified methyltransferases, can perform highly selective N-alkylation of pyrazoles with haloalkanes, achieving regioselectivity greater than 99%. nih.govresearchgate.net This approach represents a green and highly precise alternative to traditional chemical methods.

The methyl group at the C-4 position can also be introduced through different strategies.

From a Methylated Precursor: The most straightforward synthesis utilizes a 1,3-dicarbonyl compound that already contains the C-4 methyl group, such as a derivative of 3-methylpentane-2,4-dione.

Functionalization of the C-4 Position: If starting with a pyrazole lacking a C-4 substituent, the methyl group can be added in a subsequent step. Electrophilic substitution reactions on the pyrazole ring preferentially occur at the C-4 position. nih.gov A common method involves a Vilsmeier-Haack reaction to introduce a formyl group at C-4, which can then be reduced to a methyl group. Another advanced strategy involves the bromination of the C-4 position, followed by a metal-halogen exchange (e.g., using n-BuLi) and quenching the resulting lithiated intermediate with a methylating agent like iodomethane. enamine.net

Optimization of Reaction Parameters and Yields for this compound

Maximizing the yield of the target compound requires systematic optimization of reaction conditions. researchgate.net Key parameters for the cyclocondensation and alkylation steps include the choice of solvent, catalyst, temperature, and reaction time. For instance, in a three-component synthesis of pyrazoles, the solvent and catalyst are critical; reactions may be performed in solvents like ethanol or acetone, or under solvent-free conditions. tandfonline.com The use of catalysts such as tetrabutylammonium bromide (TBAB) has been shown to accelerate reaction rates and improve yields. tandfonline.com

A design of experiment (DoE) approach can be used to systematically investigate the influence of multiple variables simultaneously. researchgate.net Below is a hypothetical data table illustrating the optimization of the N-alkylation of 4-methyl-3-nitro-1H-pyrazole with an isopropyl halide.

Table 1: Hypothetical Optimization of N-Alkylation Reaction

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetonitrile | 80 | 24 | 55 |

| 2 | NaH | DMF | 25 | 12 | 72 |

| 3 | Cs₂CO₃ | DMF | 60 | 8 | 85 |

| 4 | K₂CO₃ | DMSO | 80 | 12 | 68 |

| 5 | NaH | THF | 65 | 18 | 65 |

This table demonstrates how changing the base, solvent, and temperature can significantly impact the reaction's efficiency. Such systematic studies are crucial for developing a robust and high-yielding synthesis protocol. rsc.org

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.govnih.gov This involves developing methodologies that are safer, more energy-efficient, and generate less waste.

Two key principles of green chemistry are the avoidance of solvents and the maximization of atom economy. primescholars.com

Solvent-Free Methodologies: The condensation step to form the pyrazole ring is particularly amenable to solvent-free conditions. tandfonline.comrsc.org Reactions can be carried out by simply grinding the solid reactants together, sometimes with a catalytic amount of a substance like sulfuric acid or an ionic liquid. rsc.orgjetir.orgresearchgate.net Microwave-assisted synthesis under solvent-free conditions is another powerful technique that can dramatically reduce reaction times and improve yields. mdpi.com These methods reduce the use of volatile organic compounds (VOCs), which are often hazardous and difficult to dispose of.

Atom-Economical Methodologies: Atom economy is a measure of how efficiently atoms from the reactants are incorporated into the final product. primescholars.com Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts. Multi-component, one-pot syntheses are excellent examples of atom-economical processes, as they combine several steps without isolating intermediates, saving time, resources, and reducing waste. mdpi.com A hypothetical atom-economical synthesis of the target compound might involve a one-pot, three-component reaction between isopropylhydrazine, a methylated dicarbonyl compound, and a nitrating agent, where most atoms of the reactants are incorporated into the final product.

Utilization of Renewable Resources and Biocatalysis

The application of green chemistry principles to the synthesis of heterocyclic compounds is a rapidly growing field of research, aiming to reduce the environmental impact of chemical processes. nih.govresearchgate.net This includes the use of renewable resources, such as biomass-derived solvents and reagents, and the employment of biocatalysts to perform reactions under milder and more selective conditions. digitellinc.comnih.gov

While specific research on the use of renewable resources and biocatalysis for the synthesis of this compound is not currently available in the public domain, the broader field of pyrazole and nitration chemistry offers promising avenues for exploration.

Renewable Resources:

The use of renewable resources in chemical synthesis is a key aspect of green chemistry. digitellinc.com This can involve utilizing solvents derived from biomass or employing starting materials sourced from renewable feedstocks. In the context of pyrazole synthesis, water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. gsconlinepress.com Several multicomponent reactions for the synthesis of pyrazole derivatives have been successfully carried out in aqueous media, often with the assistance of catalysts to improve efficiency. researchgate.netnih.gov For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved in water, demonstrating the feasibility of aqueous synthesis for related heterocyclic systems. nih.gov The use of ethanol, a renewable solvent, has also been reported in green synthetic approaches to pyrazoles. digitellinc.com

Biocatalysis:

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. nih.gov The application of biocatalysis to nitration reactions is an area of active research. nih.govresearchgate.net While traditional chemical nitration often requires harsh conditions and can lead to a mixture of products, enzymes can perform nitration with high regio- and stereoselectivity under ambient conditions. nih.govresearchgate.netnih.gov

For example, enzymes such as horseradish peroxidase (HRP) have been shown to catalyze the oxidative nitration of electron-rich aromatic compounds in the presence of hydrogen peroxide and sodium nitrite. digitellinc.com Furthermore, cytochrome P450 enzymes have been engineered to perform direct aromatic nitration. nih.gov Specifically, the bacterial cytochrome P450 TxtE has been developed as a biocatalyst for the nitration of L-tryptophan derivatives. nih.gov Another class of enzymes, halohydrin dehalogenases, has been reported to catalyze the non-oxidative nitration of epoxides. acs.org

Although these biocatalytic nitration methods have not yet been applied to the synthesis of this compound, they represent a promising future direction. The development of a biocatalyst capable of selectively nitrating the pyrazole ring would be a significant advancement, offering a greener and more efficient alternative to conventional methods.

The following table summarizes potential green chemistry approaches that could be investigated for the synthesis of this compound, based on existing research in the broader field of pyrazole synthesis and biocatalysis.

Table 2: Potential Green Synthetic Approaches for this compound

| Approach | Description | Potential Advantages |

| Renewable Solvents | Utilizing water or bio-ethanol as the reaction medium for the pyrazole synthesis step. | Reduced toxicity, improved safety, lower environmental impact. digitellinc.comnih.gov |

| Biocatalytic Nitration | Employing an engineered enzyme (e.g., a P450 monooxygenase or a peroxidase) to catalyze the nitration of the pyrazole ring. | High regioselectivity, mild reaction conditions, reduced waste. researchgate.netnih.gov |

| Multicomponent Reactions | Developing a one-pot synthesis where multiple starting materials react to form the final product, potentially in a green solvent. | Increased atom economy, reduced number of synthetic steps and purification stages. nih.gov |

Further research is required to explore the feasibility of these green methodologies for the specific synthesis of this compound.

Advanced Spectroscopic and Structural Characterization Methodologies for 1 Isopropyl 4 Methyl 3 Nitro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for the structural determination of 1-isopropyl-4-methyl-3-nitro-1H-pyrazole. A suite of one-dimensional and two-dimensional NMR experiments would be necessary to assign all proton and carbon signals unequivocally.

High-resolution ¹H and ¹³C NMR spectra would provide the initial and most fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the isopropyl, methyl, and pyrazole (B372694) ring protons. The isopropyl group would exhibit a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). The methyl group attached to the pyrazole ring at the C4 position would appear as a singlet. The single proton on the pyrazole ring at the C5 position would also present as a singlet. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nitro group and the aromaticity of the pyrazole ring. pressbooks.pub

The ¹³C NMR spectrum would provide information on all the carbon atoms present in the molecule. Distinct signals would be expected for the carbons of the isopropyl group (methine and methyl carbons), the C4-methyl carbon, and the three carbon atoms of the pyrazole ring (C3, C4, and C5). The position of the carbon signals, particularly those of the pyrazole ring, would be significantly affected by the substitution pattern, especially the presence of the nitro group at C3. researchgate.net General trends observed in other nitropyrazoles suggest that the carbon atom bearing the nitro group (C3) would be shifted to a lower field. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Isopropyl-CH | Septet | 1H |

| Isopropyl-CH₃ | Doublet | 6H |

| 4-Methyl-CH₃ | Singlet | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C3 | Highly deshielded |

| C4 | --- |

| C5 | --- |

| Isopropyl-CH | --- |

| Isopropyl-CH₃ | --- |

Note: The actual chemical shift values require experimental data which is currently unavailable.

To establish the precise connectivity of the atoms and the through-space relationships, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H spin-spin coupling networks. A cross-peak between the isopropyl methine proton and the isopropyl methyl protons would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would allow for the unambiguous assignment of the carbon signals based on the already assigned proton signals. For instance, the signal of the C5 proton would correlate with the C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for determining the long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. It would be instrumental in confirming the substitution pattern on the pyrazole ring. For example, correlations would be expected between the isopropyl methine proton and the N1-neighboring carbons of the pyrazole ring, and between the 4-methyl protons and the C3, C4, and C5 carbons of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding. It would provide valuable information about the conformation of the molecule, particularly the orientation of the isopropyl group relative to the pyrazole ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the compound and are particularly useful for identifying functional groups. mdpi.com

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for its various functional groups.

Nitro Group (NO₂): Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds would be prominent in the IR spectrum, typically in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-H Vibrations: Stretching and bending vibrations of the aliphatic C-H bonds in the isopropyl and methyl groups would be observed. Aromatic C-H stretching from the pyrazole ring would also be present.

Pyrazole Ring Vibrations: The stretching and deformation vibrations of the C=C, C-N, and N-N bonds within the pyrazole ring would give rise to a series of bands in the fingerprint region of the spectrum (below 1600 cm⁻¹).

Table 3: Expected Characteristic Infrared (IR) and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

Note: The exact positions of the bands require experimental data.

Subtle changes in the vibrational spectra can provide insights into the conformational isomers of the molecule. iu.edu.sanih.gov For instance, the rotational orientation of the isopropyl group could lead to the appearance of different vibrational bands or shifts in their positions. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to predict the vibrational frequencies for different possible conformers and to aid in the assignment of the observed spectra. chimia.ch This combined approach allows for a more detailed understanding of the molecule's conformational preferences in the solid state or in solution. nih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns. For this compound (C₇H₁₁N₃O₂), the molecular weight is 185.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecule would be expected to produce a molecular ion peak (M⁺˙) at m/z = 185. The fragmentation pathways would likely involve the characteristic loss of substituents and cleavage of the pyrazole ring. researchgate.net Key fragmentation processes for nitropyrazoles often begin with the loss of the nitro group (NO₂, 46 Da) or parts of it, such as NO (30 Da) or O (16 Da). researchgate.net Subsequent fragmentation would likely involve the isopropyl and methyl groups.

Common fragmentation patterns for alkyl-substituted heterocycles include the loss of an alkyl radical. libretexts.orgchemguide.co.uk A prominent fragmentation would be the loss of a methyl radical (˙CH₃, 15 Da) to form an ion at m/z 170, or the loss of the isopropyl group (˙C₃H₇, 43 Da), leading to a fragment at m/z 142. The cleavage of the pyrazole ring itself, often involving the loss of N₂ or HCN, would lead to further, smaller fragment ions. researchgate.net

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z (Daltons) | Plausible Fragment Identity | Neutral Loss |

|---|---|---|

| 185 | [C₇H₁₁N₃O₂]⁺˙ | - (Molecular Ion) |

| 170 | [M - CH₃]⁺ | ˙CH₃ |

| 142 | [M - C₃H₇]⁺ | ˙C₃H₇ |

| 139 | [M - NO₂]⁺ | ˙NO₂ |

| 97 | [M - NO₂ - C₃H₆]⁺ | ˙NO₂, C₃H₆ |

To unequivocally confirm the elemental composition, High-Resolution Mass Spectrometry (HRMS) would be utilized. This technique measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). For this compound, the calculated exact mass of the molecular ion [M+H]⁺ is 186.0924 Da. An experimental HRMS measurement matching this value would provide unambiguous confirmation of the molecular formula C₇H₁₁N₃O₂, distinguishing it from any other combination of atoms that might have the same nominal mass.

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural proof by establishing connectivity between different parts of the molecule. In a hypothetical MS/MS experiment, the molecular ion (m/z 185) would be isolated and subjected to collision-induced dissociation (CID). The resulting daughter ions would be analyzed, providing direct evidence of the relationship between the parent ion and its fragments. For example, observing the fragmentation of the m/z 185 ion to an ion at m/z 139 would confirm the loss of a 46 Da neutral fragment, corresponding to the nitro group (NO₂). Further fragmentation of the m/z 139 ion could then be used to probe the structure of the remaining alkyl-substituted pyrazole core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophoric Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing insight into the electronic transitions within a molecule. The chromophores in this compound are the pyrazole ring and the nitro group. The pyrazole ring itself typically exhibits strong absorption in the deep UV region, around 200-220 nm, corresponding to π→π* transitions. nih.govrsc.org

The presence of the nitro group, a powerful auxochrome and chromophore, is expected to significantly influence the spectrum. mdpi.com It introduces n→π* transitions, which are typically weaker and appear at longer wavelengths than π→π* transitions. Furthermore, conjugation of the nitro group's π-system with the pyrazole ring would likely cause a bathochromic (red) shift of the π→π* absorption maximum to a longer wavelength, potentially into the 250-350 nm range. Studies on other substituted nitropyrazoles have shown that the position of substitution affects the absorption maxima. researchgate.net

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If a suitable single crystal of this compound could be grown, this technique would provide definitive proof of its structure, including the connectivity of atoms and the relative positions of the substituents on the pyrazole ring.

Analysis of various nitropyrazole derivatives by X-ray diffraction has established typical geometric parameters for the pyrazole ring and its substituents. mdpi.comresearchgate.net

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For this compound, which lacks strong hydrogen bond donors, the crystal packing would be primarily directed by weaker interactions. These would likely include weak C-H···O hydrogen bonds, where hydrogen atoms from the isopropyl or methyl groups interact with the oxygen atoms of the nitro group on an adjacent molecule. rsc.org

X-ray diffraction provides precise measurements of all geometric parameters within the molecule. Based on crystallographic data from closely related nitropyrazole structures, a set of expected bond lengths and angles can be predicted. mdpi.comresearchgate.net The pyrazole ring would be largely planar, but the nitro group might be slightly twisted out of the plane of the ring. The C-NO₂ bond length is typically around 1.45 Å, while the N-O bonds are approximately 1.22 Å. The bond lengths within the pyrazole ring are consistent with an aromatic system. mdpi.com

Table 2: Representative Bond Lengths and Angles for a Substituted Nitropyrazole Core

| Parameter | Typical Value | Reference Structure Type |

|---|---|---|

| C3-N(NO₂) | ~1.45 Å | Nitropyrazole mdpi.comresearchgate.net |

| N-O (nitro) | ~1.22 Å | Nitropyrazole mdpi.comresearchgate.net |

| N1-N2 | ~1.35 Å | Substituted Pyrazole mdpi.com |

| C3-C4 | ~1.39 Å | Substituted Pyrazole mdpi.com |

| O-N-O (angle) | ~125° | Nitropyrazole researchgate.net |

| C4-C3-N(NO₂) (angle) | ~128° | Nitropyrazole researchgate.net |

Note: These values are representative and derived from published data on similar molecules; they are not experimental data for this compound.

Analysis of Conformational Isomerism in the Solid State of this compound

Currently, there is a lack of specific published research focusing on the solid-state conformational isomerism of the chemical compound this compound. While extensive studies have been conducted on the conformational analysis and crystal structures of various pyrazole derivatives, direct crystallographic or spectroscopic data for this particular molecule is not available in the reviewed scientific literature.

Research on analogous pyrazole compounds provides some insight into the potential structural behavior of this compound in the solid state. Studies on substituted pyrazoles often reveal the adoption of specific preferred conformations in the crystalline form, influenced by the nature and steric bulk of the substituents on the pyrazole ring. bohrium.comnih.gov For instance, the orientation of the isopropyl and methyl groups, as well as the nitro group, would be expected to play a significant role in the molecular packing and intermolecular interactions within the crystal lattice.

In many pyrazole derivatives, the solid-state conformation is a key determinant of the supramolecular architecture, which is often governed by hydrogen bonding and other non-covalent interactions. researchgate.netnih.gov The presence of a nitro group in the target compound suggests the possibility of strong intermolecular interactions influencing the crystal packing.

Although a definitive analysis of the conformational isomerism for this compound is not possible without experimental data, related studies on similar molecules, such as 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, have utilized techniques like X-ray crystallography to determine key structural parameters. researchgate.net For that compound, researchers were able to define torsion angles and observe intermolecular hydrogen bonding that dictates the one-dimensional chain formation in the crystal structure. researchgate.net

Future experimental studies, employing single-crystal X-ray diffraction and solid-state NMR spectroscopy on this compound, would be necessary to elucidate its specific conformational preferences and packing motifs in the solid state. Such research would provide valuable data, including key dihedral angles and intermolecular contact distances, which would allow for the creation of detailed data tables to quantitatively describe its solid-state structure.

Advanced Applications of 1 Isopropyl 4 Methyl 3 Nitro 1h Pyrazole in Materials Science and Synthetic Chemistry

1-isopropyl-4-methyl-3-nitro-1H-pyrazole as a Versatile Synthon in Organic Synthesis

The reactivity of the nitropyrazole ring system allows this compound to serve as a versatile starting material, or synthon, for the construction of elaborate molecular frameworks. The presence of the nitro group activates the heterocyclic ring, while the N-isopropyl and C-methyl groups can direct reactivity and modify the physical properties of the resulting compounds.

Nitropyrazoles are established precursors for building polyheterocyclic systems where multiple five- or six-membered rings are linked. These structures are often explored for applications in energetic materials and medicinal chemistry. The general strategy involves using the nitropyrazole unit as a scaffold and introducing other heterocyclic moieties. For instance, nitropyrazoles can be functionalized and then coupled with other rings like furazan (B8792606), triazole, or tetrazole. rsc.orgresearchgate.net The synthesis of 3-nitro-4-(4-nitro-1-(trinitromethyl)-1H-pyrazol-3-yl)furazan demonstrates how a nitropyrazole can be linked to a furazan ring to create a complex, multi-nitro polyheterocyclic system. researchgate.net Similarly, energetic ligands such as 5-(4-nitro-1H-pyrazol-3-yl)-1H-1,2,4-triazol-3-amine (NPTA) are synthesized from a nitropyrazole starting material, showcasing the direct linkage of pyrazole (B372694) and triazole rings. rsc.org

Table 1: Examples of Polyheterocyclic Systems Derived from Nitropyrazole Cores

| Starting Heterocycle | Coupled Heterocycle | Resulting Polyheterocyclic System Example |

|---|---|---|

| Nitropyrazole | Furazan | (Pyrazole-3-yl)furazan frameworks researchgate.net |

| Nitropyrazole | Triazole | 5-(4-nitro-1H-pyrazol-3-yl)-1H-1,2,4-triazol-3-amine (NPTA) rsc.org |

The high nitrogen content of the pyrazole ring, augmented by the nitro group, makes this compound an ideal building block for nitrogen-rich compounds. nih.gov Such compounds are primarily investigated as energetic materials, where a high nitrogen-to-carbon ratio often leads to the generation of large volumes of nitrogen gas upon decomposition, a desirable characteristic for explosives and propellants. nih.gov Nitropyrazoles are frequently used as intermediates in the synthesis of more complex energetic materials because, while stable, their own energetic properties are often moderate. nih.gov The introduction of further nitro groups or other energetic moieties, such as trinitromethyl C(NO2)3, onto the pyrazole scaffold is a common strategy to enhance performance. researchgate.netnih.gov The hybridization of pyrazole with other nitrogen-rich heterocycles like tetrazole is another effective strategy for creating high-density energetic materials. frontiersin.org

Table 2: Contribution of Nitropyrazole Core to Energetic Compound Properties

| Feature | Contribution to Final Compound | Reference |

|---|---|---|

| Pyrazole Ring | High intrinsic nitrogen content, structural stability. | nih.gov |

| Nitro Group | Increases nitrogen and oxygen content, enhances energy density. | nih.gov |

| Further Functionalization | Allows introduction of additional energetic groups (e.g., -NO2, -N3, -C(NO2)3). | researchgate.net |

Role in Ligand Design for Organometallic Catalysis and Coordination Chemistry

The pyrazole moiety is a well-established ligand component in coordination chemistry due to the donor capacity of its two nitrogen atoms. researchgate.net The specific substituents on the this compound ring system critically modulate its electronic and steric properties, thereby influencing how it binds to metal centers and the subsequent reactivity of the resulting complex.

Pyrazoles typically act as N,N-donor ligands, capable of binding to metal ions in various ways. researchgate.net They can coordinate as monodentate ligands through one of their nitrogen atoms or act as bridging ligands between two or more metal centers. In the case of this compound, the nitrogen atom at position 2 is the primary site for coordination. The N1-isopropyl group provides steric bulk, which can influence the geometry of the metal complex and prevent the formation of dense polymers. The electron-withdrawing nature of the 3-nitro group reduces the electron-donating ability of the pyrazole nitrogens, making the ligand a weaker π-donor compared to non-nitrated pyrazoles. mdpi.com This electronic modification can stabilize metal complexes in lower oxidation states. Energetic coordination compounds (ECCs) have been synthesized using nitropyrazole-triazole ligands, where the pyrazole and triazole nitrogens coordinate with metal ions like Ni(II), Co(II), and Zn(II) to form self-assembled structures. rsc.org

The electronic and steric properties of a ligand are paramount in determining the efficiency and selectivity of a metal catalyst. For a hypothetical catalyst containing a this compound ligand, several effects can be predicted:

Electronic Effect: The potent electron-withdrawing nitro group would make the metal center more electrophilic. This could enhance its reactivity in catalytic cycles that benefit from a Lewis acidic metal, such as certain types of polymerization or Friedel-Crafts reactions.

Steric Effect: The bulky isopropyl group at the N1 position creates a specific steric environment around the metal center. This can influence substrate approach and enforce a particular coordination geometry, which is often a key factor in achieving high stereoselectivity in asymmetric catalysis. The methyl group at C4 adds to this steric profile.

While specific catalytic applications for this exact compound are not widely documented, the principles of ligand design strongly suggest its potential to modulate catalytic behavior through this combination of steric hindrance and electronic deactivation.

Integration into Advanced Functional Materials

The unique properties of this compound make it a candidate for integration into advanced functional materials, particularly those requiring high energy density or specific coordination properties.

The most prominent application is in the field of energetic materials. nih.gov As an intermediate, it facilitates the synthesis of more powerful and stable high-energy-density materials (HEDMs). nih.gov By linking these nitropyrazole units, chemists can construct energetic coordination polymers or metal-organic frameworks (MOFs). In such materials, the nitropyrazole ligand connects metal ions, creating a stable, high-density network that stores a large amount of chemical energy. rsc.org The decomposition of these materials can be tuned by the choice of both the metal and the organic ligand, offering a pathway to "designer" energetic materials with controlled sensitivities and performance. rsc.org

Potential in Optoelectronic Materials (e.g., NLO applications if applicable)

There is currently no available scientific data or research discussing the potential of this compound in optoelectronic materials. While some pyrazole derivatives have been investigated for nonlinear optical (NLO) properties, no such studies have been published for this specific compound. epa.gov

Use as a Chemical Probe for Fundamental Mechanistic Studies

There is no documented use of this compound as a chemical probe for fundamental mechanistic studies in the available literature.

Future Directions and Emerging Research Avenues for 1 Isopropyl 4 Methyl 3 Nitro 1h Pyrazole

Exploration of Novel and Unconventional Synthetic Routes

While traditional batch synthesis methods for pyrazoles are well-documented, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies for 1-isopropyl-4-methyl-3-nitro-1H-pyrazole.

One promising avenue is the application of eliminative 1,3-dipolar cycloadditions . This method involves the reaction between nitrilimines (as 1,3-dipoles, generated in situ from hydrazonyl chlorides) and enaminones (as dipolarophiles). nih.gov This approach can lead to the formation of highly substituted pyrazoles with excellent regioselectivity. nih.gov The process often starts with the formation of an unstable pyrazoline intermediate, which then transforms into the stable pyrazole (B372694) ring through an elimination step. nih.gov The use of eco-friendly solvents like ionic liquids in these reactions further enhances their appeal. nih.gov

Another area of exploration is the adaptation of existing multi-step pyrazole syntheses to unconventional reaction media or catalyst systems. For instance, the synthesis of tetrasubstituted pyrazoles has been achieved through a base-promoted eliminative nitrilimine-alkene cycloaddition (ENAC) reaction, demonstrating high yields and regioselectivity. nih.gov Investigating the applicability of such methods for the specific substitution pattern of this compound could reveal more direct and efficient synthetic pathways.

| Synthetic Strategy | Key Reactants | Potential Advantages |

| Eliminative 1,3-Dipolar Cycloaddition | Nitrilimines, Enaminones | High regioselectivity, potential for eco-friendly solvents. nih.gov |

| Tandem Condensation Reactions | Acetophenones, DMADMF, Hydrazine (B178648) | Can be adapted for flow chemistry, reducing reaction times. galchimia.com |

| Photochemical Synthesis | Tetrazoles | Offers an alternative energy source for driving the reaction. mdpi.com |

Investigation of Uncharted Reactivity and Transformation Pathways

The reactivity of the this compound core is largely dictated by the interplay of its substituents. The electron-withdrawing nitro group makes the pyrazole ring susceptible to certain reactions while deactivating it towards others. Future research should aim to explore transformation pathways that have not been extensively studied for this specific compound.

Nitropyrazoles are known to be stable aromatic systems that can undergo electrophilic substitution reactions like nitration and halogenation. nih.gov However, the specific influence of the isopropyl and methyl groups on the regioselectivity of further substitutions on the this compound ring remains an area for detailed investigation.

Furthermore, the photoreactivity of nitro-substituted heterocyclic compounds is an emerging field. Studies on related compounds have shown that photochemical reactions can lead to interesting molecular rearrangements and the formation of reactive intermediates like O-nitrenes. capes.gov.br Investigating the behavior of this compound under various light conditions could unveil novel transformation pathways and products.

The transformation of pyrazoline precursors into pyrazoles is a key step in many syntheses. nih.gov Exploring the controlled synthesis and subsequent aromatization of the corresponding pyrazoline of the title compound could offer alternative synthetic handles and functionalization opportunities. Additionally, the nitro group itself is a versatile functional group that can be reduced to an amino group, opening up a vast landscape of subsequent derivatization possibilities.

Integration with Flow Chemistry, Automation, and Artificial Intelligence in Synthesis

The synthesis of pyrazole derivatives is increasingly benefiting from the integration of modern enabling technologies. rsc.org Flow chemistry, in particular, has emerged as a powerful tool for synthesizing pyrazoles and related heterocycles, offering significant advantages over traditional batch methods. mdpi.comresearchgate.net

Flow Chemistry: Performing reactions in a continuously flowing stream provides enhanced control over parameters like temperature, pressure, and reaction time. mdpi.comresearchgate.net This leads to improved safety, scalability, and efficiency. galchimia.commdpi.com For pyrazole synthesis, flow chemistry has been shown to dramatically reduce reaction times from hours to minutes while maintaining high yields. mdpi.com A two-stage flow process has been successfully used to synthesize pyrazoles from acetophenones, demonstrating the potential for tandem reactions in a continuous setup. galchimia.com

| Technology | Application in Pyrazole Synthesis | Key Benefits |

| Flow Chemistry | Continuous synthesis of pyrazole cores and fused scaffolds. mdpi.comresearchgate.net | Reduced reaction times, improved safety, enhanced scalability, better process control. galchimia.commdpi.com |

| Automation | Automated multi-step synthesis and library generation of pyrazoline/pyrazole derivatives. rsc.orgrsc.org | Increased throughput, improved reproducibility, reduced manual labor. rsc.org |

| Artificial Intelligence | Prediction of optimal reaction conditions and retrosynthetic pathway design. technologynetworks.comnih.gov | Accelerated discovery, optimized yields, access to novel synthetic routes. technologynetworks.comyoutube.com |

Development of Advanced In Situ Characterization Techniques for Reaction Monitoring

To fully optimize and understand the synthesis of this compound, it is crucial to monitor the reaction as it happens. In situ characterization techniques allow for the real-time analysis of a reaction mixture under actual operating conditions. numberanalytics.com

The development and application of advanced spectroscopic and microscopic techniques are vital. For instance, in situ infrared (IR) or Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. numberanalytics.comyoutube.com This is particularly useful for monitoring the progress of the nitration step, which is critical in the synthesis of many energetic materials and other nitroaromatic compounds. nih.govnih.gov By observing the appearance and disappearance of specific vibrational bands, researchers can gain deep insights into reaction kinetics and mechanisms. youtube.com

These techniques are essential for identifying transient intermediates and understanding the dynamic behavior of catalysts, which is often not possible with traditional ex situ (post-reaction) analysis. numberanalytics.com The data gathered from in situ monitoring can be used to rapidly optimize reaction conditions, prevent the formation of unwanted byproducts, and ensure the safe handling of potentially hazardous intermediates. youtube.com

Theoretical and Computational Advances in Predicting Novel Properties and Reactions

Theoretical and computational chemistry provides a powerful lens for understanding and predicting the behavior of molecules like this compound. nih.gov Computational methods can be used to explore properties and reaction pathways that are difficult or time-consuming to investigate experimentally.

Density Functional Theory (DFT) is a widely used method for studying the structure and properties of nitropyrazoles. nih.gov DFT calculations can predict key parameters such as:

Electronic Properties: Calculating the electronic chemical potential, chemical hardness, and electrophilicity, which helps in predicting reactivity. nih.gov

Vibrational Spectra: Simulating IR and Raman spectra, which aids in the interpretation of experimental spectroscopic data. nih.gov

Furthermore, theories like Molecular Electron Density Theory (MEDT) can be applied to understand the mechanisms of cycloaddition reactions that form the pyrazole ring, explaining the observed regioselectivity. nih.gov As computational power and algorithmic accuracy continue to improve, these theoretical tools will become indispensable for the de novo design of reactions. They can guide synthetic chemists by predicting the feasibility of novel transformations and identifying the most promising reaction conditions, thereby reducing the amount of trial-and-error experimentation required. youtube.com

Q & A

Q. What are the established synthetic routes for preparing 1-isopropyl-4-methyl-3-nitro-1H-pyrazole, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves nitration of a pre-functionalized pyrazole core. Key steps include:

- Substrate Preparation : Start with 1-isopropyl-4-methyl-1H-pyrazole, ensuring regioselective nitration at the 3-position.

- Nitration Conditions : Use mixed acid (HNO₃/H₂SO₄) or acetyl nitrate (AcONO₂) under controlled temperatures (0–5°C) to avoid over-nitration or decomposition .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the nitro product.

Note: Monitor reaction progress via TLC and confirm regiochemistry using -NMR (e.g., nitro group deshields adjacent protons) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- -NMR : Look for characteristic signals:

- Isopropyl group: Doublet (CH(CH₃)₂, δ ~1.5 ppm) and septet (CH, δ ~4.0 ppm).

- Nitro group: Deshielding of C3 proton (δ ~8.5–9.0 ppm) .

- IR Spectroscopy : Confirm nitro stretch (asymmetric/symmetric NO₂ vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹).

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., compare bond lengths/angles to literature data for nitro-pyrazoles) .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s bioactivity?

- Methodological Answer :

- Enzyme Inhibition : Use fluorometric/colorimetric assays (e.g., kinase or protease targets) with ATP/NADH-coupled detection.

- Antimicrobial Activity : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ determination.

Note: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via triplicate runs .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected -NMR splitting patterns) be resolved for this compound?

- Methodological Answer :

- Dynamic Effects : Investigate rotational barriers of the isopropyl group using variable-temperature NMR (VT-NMR) to distinguish between conformational isomers .

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data .

- Isotopic Labeling : Synthesize -labeled analogs to clarify nitro-group contributions to splitting .

Q. What strategies optimize regioselectivity during nitration to minimize byproducts like 5-nitro isomers?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on pyrazole nitrogen) to steer nitration to the 3-position .

- Solvent Effects : Use polar aprotic solvents (e.g., DCM) to stabilize transition states favoring 3-nitration.

- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to enhance electrophilic attack at the desired position .

Q. How do steric and electronic factors influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH Stability Profiling :

| pH Range | Stability (Half-life) | Degradation Products |

|---|---|---|

| 1–3 | <24 hours | Denitration products |

| 7–9 | >1 week | None detected |

- Mechanistic Insight : Nitro groups are acid-labile; protonation at C3 leads to denitration. Steric bulk from isopropyl slows hydrolysis .

Q. What computational methods are effective for predicting binding affinities of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PyRx to screen against kinase or GPCR targets. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and nitro-group charge density .

Contradiction Analysis & Troubleshooting

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer :

- False Negatives : Check solubility (e.g., DMSO stock precipitation in aqueous assays). Use dynamic light scattering (DLS) to detect aggregates .

- Target Flexibility : Employ ensemble docking to account for protein conformational changes .

- Metabolite Interference : Perform LC-MS to identify in situ degradation products masking true activity .

Q. Why do scaled-up syntheses yield lower purity compared to small-scale reactions?

- Methodological Answer :

- Heat Transfer : Poor mixing in large batches causes localized overheating. Use jacketed reactors with precise temperature control .

- Purification Limits : Switch from column chromatography to recrystallization (scalable) or fractional distillation.

- Reagent Stoichiometry : Optimize equivalents of nitrating agent to avoid side reactions (e.g., di-nitration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.